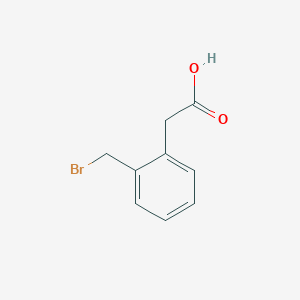![molecular formula C25H30 B1601792 Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- CAS No. 100558-65-4](/img/structure/B1601792.png)
Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-
Overview
Description
Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- is a complex organic compound with the molecular formula C25H30 and a molecular weight of 330.51 g/mol . This compound is notable for its unique structure, which includes a benzene ring substituted with a trans-4-ethylcyclohexyl group and a propyl group, connected via an ethynyl linkage. It is primarily used in the field of liquid crystal monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- typically involves a multi-step process:
Formation of the Ethynyl Intermediate: This step involves the reaction of a suitable benzene derivative with an ethynylating agent under controlled conditions.
Cyclohexyl Substitution: The ethynyl intermediate is then reacted with trans-4-ethylcyclohexyl bromide in the presence of a palladium catalyst to form the desired product.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated or nitro-substituted benzene derivatives
Scientific Research Applications
Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, particularly in the development of liquid crystal displays (LCDs).
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and as a component in specialty coatings
Mechanism of Action
The mechanism by which Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- exerts its effects is largely dependent on its structural features:
Molecular Targets: It interacts with specific molecular targets such as enzymes or receptors, often through hydrophobic interactions and π-π stacking.
Pathways Involved: The compound can modulate signaling pathways by altering the conformation of target proteins or by integrating into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
- Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-methyl-
- Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-butyl-
Comparison:
- Uniqueness: The propyl group in Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- provides a distinct hydrophobic character, influencing its solubility and interaction with other molecules.
- Structural Differences: Variations in the alkyl chain length (methyl, propyl, butyl) can significantly impact the compound’s physical properties and reactivity.
- Applications: While similar compounds may share some applications, the specific structural features of Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- make it particularly suited for use in liquid crystal technologies .
Properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[2-(4-propylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30/c1-3-5-21-6-8-22(9-7-21)10-11-23-14-18-25(19-15-23)24-16-12-20(4-2)13-17-24/h6-9,14-15,18-20,24H,3-5,12-13,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXGNGUTDHYUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3CCC(CC3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544898 | |
| Record name | 1-(4-Ethylcyclohexyl)-4-[(4-propylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100558-65-4 | |
| Record name | 1-(4-Ethylcyclohexyl)-4-[(4-propylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


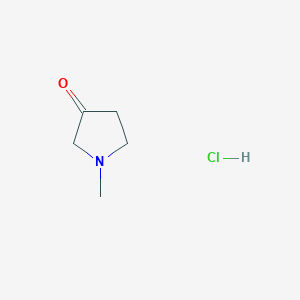

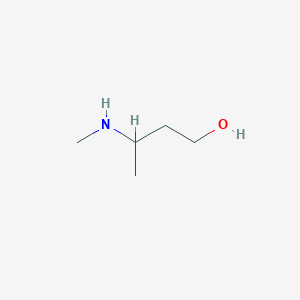
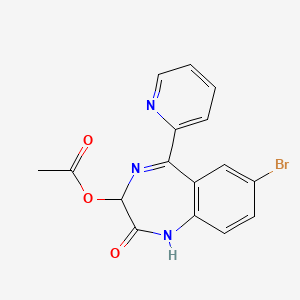
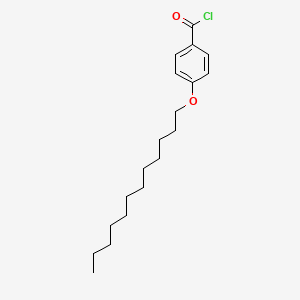
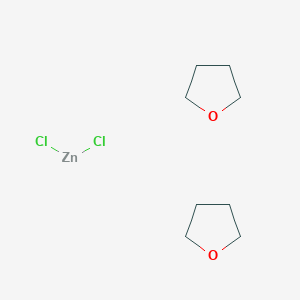
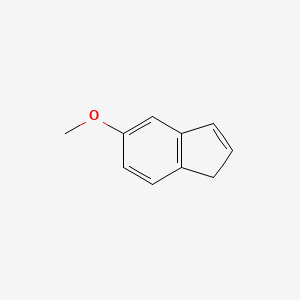
![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)
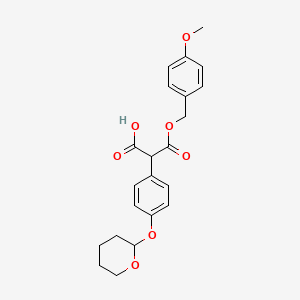

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)
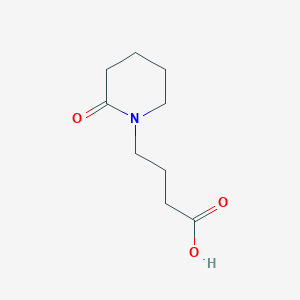
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)
